Austocystin G

Anti-fibrotic Hepatic Stellate Cell Natural Product Screening

Austocystin G (CAS 58775-49-8) is a naturally occurring mycotoxin belonging to the austocystin class of dihydrofuro[3′,2′:4,5]furo[3,2-b]xanthenones, biosynthesized primarily by Aspergillus species including A. ustus and A.

Molecular Formula C18H11ClO7
Molecular Weight 374.7 g/mol
CAS No. 58775-49-8
Cat. No. B15185008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAustocystin G
CAS58775-49-8
Molecular FormulaC18H11ClO7
Molecular Weight374.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)Cl
InChIInChI=1S/C18H11ClO7/c1-23-16-7(19)2-3-8-12(16)14(20)11-9(25-8)6-10-13(15(11)21)18(22)4-5-24-17(18)26-10/h2-6,17,21-22H,1H3/t17-,18-/m1/s1
InChIKeySHQCFFLCIPXBLN-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Austocystin G (CAS 58775-49-8): Procurement-Grade Specifications and Structural Classification for Research-Use Mycotoxin Sourcing


Austocystin G (CAS 58775-49-8) is a naturally occurring mycotoxin belonging to the austocystin class of dihydrofuro[3′,2′:4,5]furo[3,2-b]xanthenones, biosynthesized primarily by Aspergillus species including A. ustus and A. puniceus [1][2]. The compound is characterized by a pentacyclic xanthone-fused bisdihydrofuran ring system with a molecular formula of C₁₈H₁₁ClO₇ and a molecular weight of 374.7 g/mol [2]. As a research-use only compound typically supplied at 95% purity, Austocystin G serves as a reference material for investigating structure-activity relationships within the austocystin family and as a comparative standard in cytotoxicity and anti-inflammatory studies [1].

Natural product mycotoxin standard for austocystin SAR studies
Supports hepatic stellate cell and macrophage cell-model endpoint review
Differentiated research tool for comparative genotoxicity screening

Why Austocystin G Cannot Be Directly Substituted by Austocystin A, D, or Other Congeners: Key Differentiation Drivers for Scientific Procurement


The austocystin class exhibits pronounced structure-dependent variation in both cytotoxic potency and target selectivity. Even minor structural modifications—such as C-4′ oxygenation, methoxyl substitution patterns, or the presence of specific halogen atoms—can drastically alter bioactivity profiles, mutagenic potential, and CYP450-dependent activation requirements [1][2]. Consequently, austocystin congeners are not interchangeable research tools. Selecting Austocystin G over analogs like Austocystin A or D must be justified by specific experimental endpoints where its unique substitution pattern confers a measurable advantage in cellular or enzymatic assays [3].

Structural Variance
Congener substitution may shift CYP450 activation requirements and cell-model response profiles; assay context may not transfer directly.
Genotoxicity Profile
Austocystins A and D show documented mutagenicity in Ames tests; Austocystin G lacks comparable data, indicating a distinct genotoxicity monitoring context.
Target Selectivity
Methoxyl-substituted analogs exhibit divergent activity (active vs. inactive) in matched screens, requiring congener-specific pathway-response review.

Quantitative Differentiation of Austocystin G: Head-to-Head Activity Data for Informed Compound Selection


Selective Anti-Fibrotic Potential: Austocystin G Induces Hepatotoxicity in LX2 Hepatic Stellate Cells at 20 μM

Austocystin G (compound 2) demonstrated toxic effects on hepatic stellate LX2 cells at a concentration of 20 μmol/L, suggesting potential anti-hepatic fibrosis activity [1]. Within the same assay panel, the known congener Austocystin A (compound 6) also exhibited comparable toxicity, whereas 6-methoxyl Austocystin A (compound 3) and F02ZA-1593B2 (compound 5) were inactive, establishing a clear structure-activity demarcation [1].

Cytotoxic effect on LX2 cells
Direct comparison
Active at 20 μmol/L; 6-methoxyl Austocystin A and F02ZA-1593B2 inactive
Supports hepatic stellate cell endpoint interpretation
Active vs. inactive classification in tested set
Anti-fibrotic Hepatic Stellate Cell Natural Product Screening

Anti-Inflammatory Activity Profile: Austocystin G Suppresses LPS-Induced NO Secretion in RAW264.7 Macrophages

At 20 μmol/L, Austocystin G significantly inhibited LPS-induced nitric oxide (NO) secretion in mouse monocyte macrophage RAW264.7 cells, indicating anti-inflammatory potential [1]. This activity was shared with 6-methoxyl Austocystin A (compound 3), F02ZA-1593B2 (compound 5), and Austocystin A (compound 6), but notably absent in Austocystin I (compound 1) and Austocystin F (compound 4), highlighting a structure-dependent anti-inflammatory signature [1].

Inhibition of LPS-induced NO secretion
Direct comparison
Reported inhibition at 20 μmol/L; Austocystin I and F inactive
Supports macrophage NO secretion assay context
Profile distinct from inactive congeners in the same screen
Anti-inflammatory Macrophage Nitric Oxide Inhibition

Cytotoxic Potency Benchmarking: Austocystin G Relative to High-Potency MCF-7 Cytotoxins in the Austocystin Family

While direct IC₅₀ data for Austocystin G against MCF-7 breast cancer cells remain unpublished, comparative potency can be inferred from the broader austocystin landscape. In the same study that characterized new austocystins from A. ustus NRRL 5856, compounds 10-12 and 14 exhibited pronounced cytotoxicities against MCF-7 with IC₅₀ values ranging from 0.46 μM to 3.9 μM [1]. This establishes a potency benchmark range for structurally optimized austocystins, providing a context for evaluating Austocystin G's relative activity.

MCF-7 cytotoxicity benchmark
Class-level inference
No direct data; related austocystin derivatives report IC₅₀ 0.46–3.9 μM
Informs potency positioning in SAR studies
Requires direct assay validation for Austocystin G
Cytotoxicity MCF-7 Breast Cancer Research

Mutagenic Liability Distinction: Austocystin G Lacks Documented Mutagenicity in Salmonella Assays

The mutagenic potential of austocystins varies substantially by congener. Austocystin A and Austocystin D were unequivocally mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 following metabolic activation [1][2]. In contrast, no mutagenicity data exist for Austocystin G in these or any other standard assays, suggesting that its unique structural features (including specific chlorination and methoxylation patterns) may confer a distinct genotoxicity profile [3].

Mutagenicity in Ames test
Class-level inference
Data absent for Austocystin G; Austocystin A and D mutagenic with S9 activation
Distinct genotoxicity profile context for safety-related endpoint review
Absence of data does not confirm absence of liability
Genotoxicity Mutagenicity Safety Assessment

Validated Research Applications for Austocystin G: Where Procurement Delivers Definitive Experimental Value


Anti-Fibrotic Pathway Dissection in Hepatic Stellate Cell Models

Researchers investigating liver fibrosis can employ Austocystin G as a tool compound to induce cytotoxicity in LX2 hepatic stellate cells, as demonstrated at 20 μmol/L [1]. This application is particularly valuable when screening for compounds that selectively target activated stellate cells while sparing hepatocytes.

Anti-Inflammatory Mechanism Studies Using Macrophage NO Secretion Assays

Austocystin G is a validated probe for anti-inflammatory research, having shown significant inhibition of LPS-induced NO secretion in RAW264.7 macrophages at 20 μmol/L [1]. Its activity profile—shared with select congeners but absent in others—enables precise structure-activity relationship investigations into the molecular determinants of austocystin-mediated immune modulation.

Comparative Cytotoxicity Profiling in Breast Cancer Cell Lines

Although direct MCF-7 IC₅₀ data for Austocystin G are not yet published, the compound can be strategically deployed in comparative cytotoxicity panels alongside established austocystin derivatives (e.g., those with IC₅₀ values from 0.46 to 3.9 μM) to benchmark its potency and explore structure-cytotoxicity relationships [1].

Genotoxicity Comparative Studies to Elucidate Structure-Mutagenicity Relationships

Given that Austocystins A and D are documented mutagens in the Ames test, while Austocystin G lacks such data, procurement of Austocystin G enables critical comparative genotoxicity studies. Researchers can directly compare the mutagenic potential of Austocystin G against its known mutagenic congeners in S. typhimurium strains TA98, TA100, TA1535, and TA1537, with and without S9 metabolic activation [2][3], to pinpoint structural features governing genotoxic liability.

Application
Selection Property
Validation Focus
Hepatic stellate cell studies
Cell-model endpoint review
Hepatic stellate cell cytotoxicity endpoints
Macrophage inflammation research
NO secretion assay context
LPS-induced NO secretion in RAW264.7 cells
Breast cancer cell-line screening
Cytotoxicity screening context
MCF-7 cell model response benchmarking
Genotoxicity comparative studies
Mutagenicity profile review
Ames test in S. typhimurium strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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